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molecular formula C11H11N3O2S2 B8476366 2,3-Dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide

2,3-Dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide

Cat. No. B8476366
M. Wt: 281.4 g/mol
InChI Key: WAHPHYXPJFANMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786137B2

Procedure details

2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide (0.10 g, 0.23 mmol) and KOH (0.03 g, 0.46 mmol) were stirred in a mixture of EtOH (0.5 mL) and H2O (0.13 mL) for 19 h at room temperature. The solution was acidified with acetic acid and concentrated in vacuo. The white solid was used in the next step without further purification. LC/MS (10-99% CH3CN), M/Z: M+1 obs=282.3; tR=2.62 min.
Name
2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][N:14](C(=O)C(Cl)(Cl)Cl)[CH2:13]2)(=[O:9])=[O:8].[OH-].[K+].C(O)(=O)C>CCO.O>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][S:7]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[CH2:15][NH:14][CH2:13]2)(=[O:9])=[O:8] |f:1.2|

Inputs

Step One
Name
2-(2,2,2-Trichloro-acetyl)-2,3-dihydro-1H-isoindole-5-sulfonic acid thiazol-2-ylamide
Quantity
0.1 g
Type
reactant
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CN(CC2=CC1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
0.03 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The white solid was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=C2CNCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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